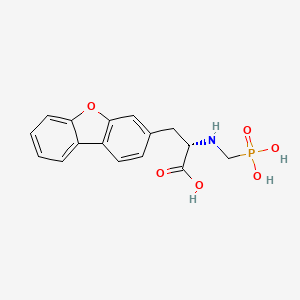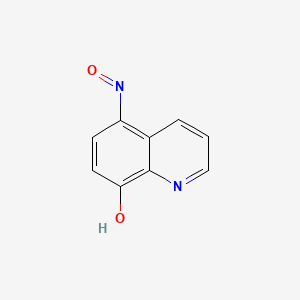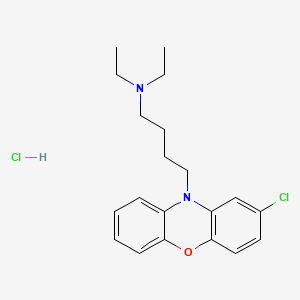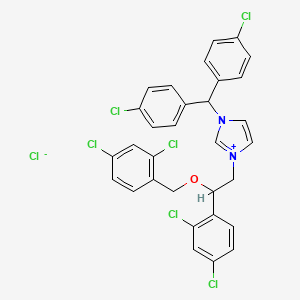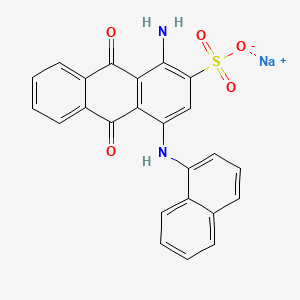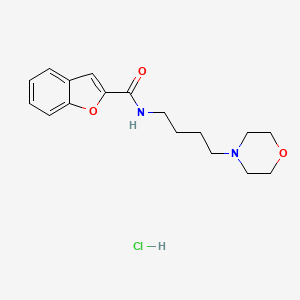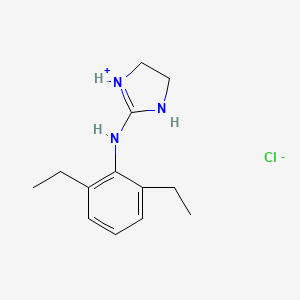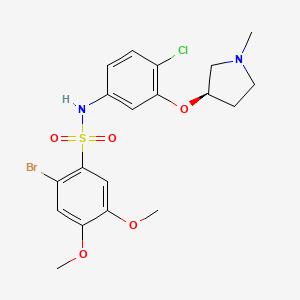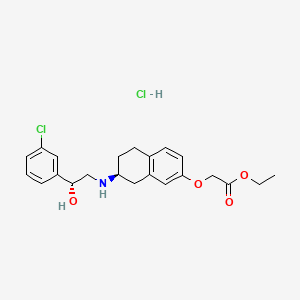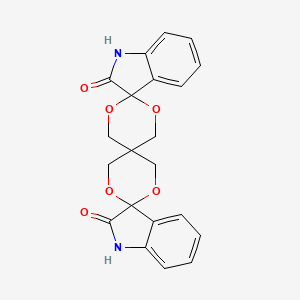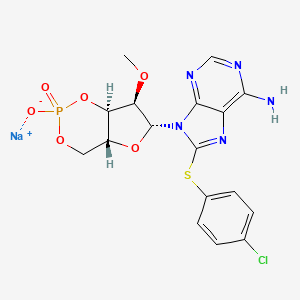
8-(4-Chlorophénylthio)-2'-O-méthyladénosine 3',5'-monophosphate, sel de sodium
Vue d'ensemble
Description
8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt, also known as 8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt, is a useful research compound. Its molecular formula is C17H16ClN5NaO6PS and its molecular weight is 507.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique de « 8-pCPT-2mu-O-Me-cAMP » :
Biologie vasculaire
Le composé induit l’activation de Rap et le resserrement des jonctions dans les cellules endothéliales de veines ombilicales humaines (HUVEC), ce qui est crucial pour maintenir l’intégrité et la fonction vasculaires .
Adhésion cellulaire
Il déclenche l’adhésion des cellules Jurkat-Epac1 à la fibronectine, un processus important dans la communication cellulaire et le maintien des tissus .
Sécrétion d’insuline
8-pCPT-2mu-O-Me-cAMP stimule la sécrétion d’insuline dans les cellules INS-1 de rat, ce qui a des implications pour la recherche et la thérapie du diabète .
Protection rénale
Le composé protège la fonction rénale en activant Epac contre les lésions d’ischémie, offrant des applications thérapeutiques potentielles dans les maladies rénales .
Libération de calcium induite par le calcium (CICR)
Il agit comme un stimulateur de la CICR et de l’exocytose dans les β-cellules humaines, ce qui est un processus clé dans la libération d’insuline et la régulation du glucose .
Inhibition de la voie RhoA/ROCK
8-pCPT-2mu-O-Me-cAMP prévient significativement l’activation de RhoA/ROCK induite par l’EMAP-II, qui est impliquée dans la motilité et la structure cellulaires .
Mécanisme D'action
Target of Action
The primary targets of 8-pCPT-2mu-O-Me-cAMP are Epac (Exchange Protein directly Activated by cAMP) and Rap1 (Ras-proximate-1 or Ras-related protein 1), which are key players in the cAMP signaling pathway .
Mode of Action
8-pCPT-2mu-O-Me-cAMP is a cyclic AMP analogue that selectively activates the Epac-Rap signaling pathway . It acts by binding to Epac, leading to the activation of Rap1 .
Biochemical Pathways
The activation of the Epac-Rap pathway by 8-pCPT-2mu-O-Me-cAMP leads to a series of downstream effects. It can stimulate the release of calcium from intracellular calcium stores, a process known as Calcium-Induced Calcium Release (CICR) . This increase in intracellular calcium concentration is coupled to exocytosis .
Pharmacokinetics
8-pCPT-2mu-O-Me-cAMP is a cell-permeable cAMP analog . It is soluble in water up to 50 mM , which facilitates its distribution in the body. The compound is stable under desiccating conditions and can be stored for up to 12 months at -20°C .
Result of Action
The activation of the Epac-Rap pathway by 8-pCPT-2mu-O-Me-cAMP has several cellular effects. It can induce Rap activation and junction tightening in human umbilical vein endothelial cells (HUVECs) . It also triggers adhesion of Jurkat-Epac1 cells to fibronectin . Moreover, it stimulates insulin secretion in rat INS-1 cells .
Action Environment
The action of 8-pCPT-2mu-O-Me-cAMP can be influenced by environmental factors. For instance, the stability of the compound can be affected by temperature and humidity . Furthermore, the efficacy of the compound can be influenced by the concentration of calcium in the cellular environment, as its mechanism of action involves the mobilization of intracellular calcium .
Propriétés
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN5O6PS.Na/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9;/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTMKTNUXDACHB-KHXPSBENSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5NaO6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587880 | |
| Record name | Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510774-50-2 | |
| Record name | Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


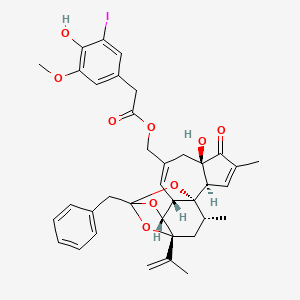
![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)
